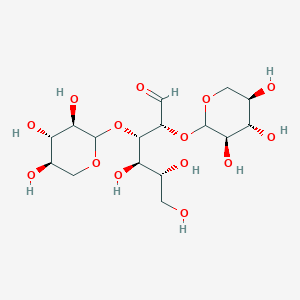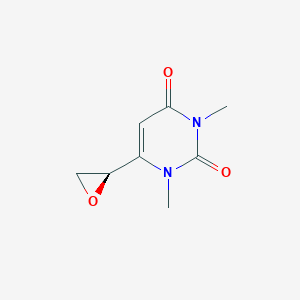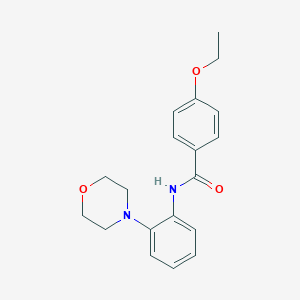
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride, commonly known as DMDOAC, is a cationic surfactant that has gained significant attention in scientific research due to its unique properties and potential applications. DMDOAC is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom that can interact with negatively charged molecules or surfaces. In
Mécanisme D'action
The mechanism of action of DMDOAC involves its ability to interact with negatively charged molecules or surfaces, such as cell membranes or nucleic acids. DMDOAC can disrupt the integrity of cell membranes and induce cell lysis or apoptosis. It can also bind to DNA or RNA and interfere with their replication or transcription processes. The exact mechanism of action of DMDOAC may vary depending on the specific application and concentration used.
Effets Biochimiques Et Physiologiques
DMDOAC can have various biochemical and physiological effects depending on the concentration and exposure time. At low concentrations, DMDOAC can enhance cell proliferation and wound healing. At higher concentrations, DMDOAC can induce cytotoxicity and inflammation. DMDOAC can also affect the lipid metabolism and oxidative stress response in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMDOAC has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability over a wide range of pH and temperature, and its ability to interact with various biomolecules. However, DMDOAC can also have limitations, such as its potential toxicity to cells and its interference with certain assays or measurements.
Orientations Futures
There are several future directions for the research and development of DMDOAC. One direction is to explore its potential applications in gene therapy and RNA interference. Another direction is to investigate its mechanism of action and optimize its structure for specific applications. Additionally, the toxicity and environmental impact of DMDOAC need to be further studied to ensure its safe use in various fields.
Méthodes De Synthèse
DMDOAC can be synthesized through various methods, including the reaction of hexadecylamine and oleic acid with dimethyl sulfate or methyl iodide. Another method involves the reaction of hexadecylamine with 9-octadecenyl chloride, followed by quaternization with methyl iodide or dimethyl sulfate. The synthesis of DMDOAC requires careful control of reaction conditions, such as temperature, pH, and reactant ratios, to ensure high yield and purity.
Applications De Recherche Scientifique
DMDOAC has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and environmental science. DMDOAC can be used as a surfactant in DNA extraction, protein purification, and drug delivery systems. It can also be used as an antimicrobial agent to control bacterial growth and biofilm formation. In addition, DMDOAC has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
Propriétés
Numéro CAS |
134311-09-4 |
|---|---|
Nom du produit |
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride |
Formule moléculaire |
C36H74ClN |
Poids moléculaire |
556.4 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-[(E)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C36H74N.ClH/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-37(3,4)35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;/h19,21H,5-18,20,22-36H2,1-4H3;1H/q+1;/p-1/b21-19+; |
Clé InChI |
ALZLKSRLVAVJDE-UXJRWBAGSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCC/C=C/CCCCCCCC.[Cl-] |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Synonymes |
9-HODMA N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)